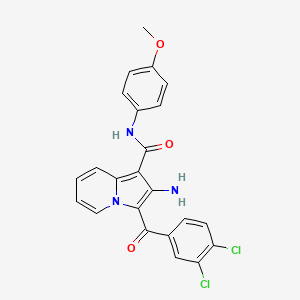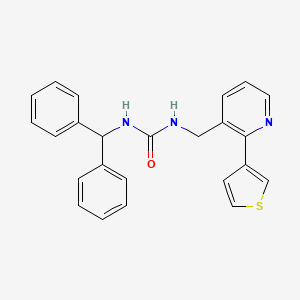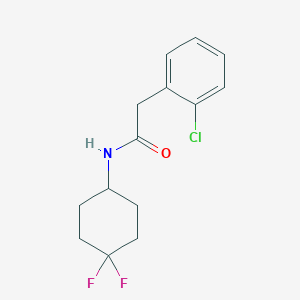
2-(2-chlorophenyl)-N-(4,4-difluorocyclohexyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include other names (such as common names or synonyms), the type of compound (organic, inorganic, etc.), and its uses or applications.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the reactants, conditions, and steps involved in the synthesis. It may also discuss the yield and purity of the synthesized compound.Molecular Structure Analysis
This involves the analysis of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure. Techniques used for this analysis may include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes, including the reactants, products, and mechanisms of these reactions. It may also discuss the kinetics and thermodynamics of the reactions.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.科学研究应用
Environmental Impact and Degradation of Chlorophenols
Chlorophenols (CPs), which share a part of the chemical structure with the compound , have been extensively studied for their environmental impact and degradation pathways. CPs are identified as major precursors to dioxins in thermal processes, including Municipal Solid Waste Incineration (MSWI). These compounds are products of incomplete combustion and can be generated through several pathways, such as oxidative conversion or hydrolysis of chlorobenzene, de novo synthesis, or decomposition combined with chlorination of selected polycyclic aromatic hydrocarbons (PAHs). Research suggests a unified pathway for CP formation in de novo synthesis and precursor routes, highlighting the importance of understanding these compounds' behavior in environmental and industrial contexts (Peng et al., 2016).
Toxic Effects and Mechanisms in Aquatic Life
The toxic effects of CPs and their mechanisms have been investigated, particularly in aquatic life. CPs can accumulate in organs, tissues, and cells through food chains, leading to acute and chronic toxic effects on aquatic organisms. Studies review CP toxicity, emphasizing oxidative stress induction, immune system alteration, endocrine function disruption, and apoptosis induction pathways. This research underscores the need for comprehensive understanding of CPs and related compounds' toxicological profiles to protect aquatic ecosystems and public health (Ge et al., 2017).
Treatment and Biodegradation Strategies
Efforts to treat and degrade chlorophenols and related compounds in wastewater highlight the challenges and opportunities in managing these pollutants. Techniques such as biological processes, activated carbon adsorption, and advanced oxidation processes have been evaluated for their efficacy in removing CPs from contaminated water sources. These studies contribute to the development of effective strategies for mitigating the environmental impact of CPs and similar compounds, ensuring water quality and ecosystem health (Gunawardana et al., 2011).
安全和危害
This involves the study of the compound’s safety and hazards, including its toxicity, flammability, and environmental impact. It may also discuss safety precautions and handling procedures.
未来方向
This involves the potential future research directions for the compound, such as new synthesis methods, new applications, or new studies on its properties or effects.
属性
IUPAC Name |
2-(2-chlorophenyl)-N-(4,4-difluorocyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF2NO/c15-12-4-2-1-3-10(12)9-13(19)18-11-5-7-14(16,17)8-6-11/h1-4,11H,5-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYWDYNSOWNMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CC=CC=C2Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(4,4-difluorocyclohexyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2691271.png)
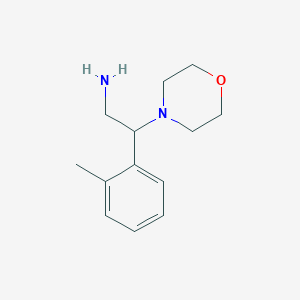
![2-[(4-Azidopiperidin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2691274.png)
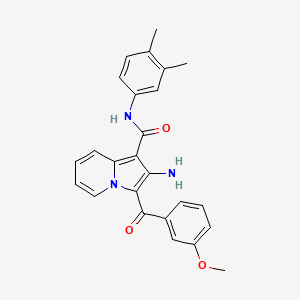
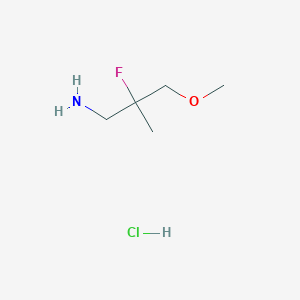
![4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-[2-(2-furyl)-1-methylethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B2691279.png)
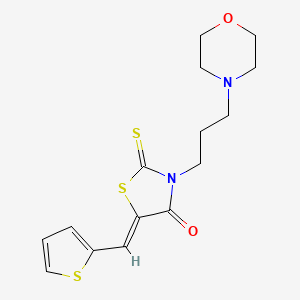
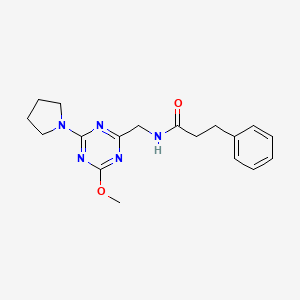
![3-(2-bromophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide](/img/structure/B2691284.png)
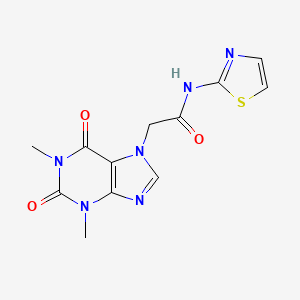
![4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2691290.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2691291.png)
